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Compound of Interest
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Methyl 2-[4-

(bromomethyl)phenyl]benzoate

Cat. No.: B147952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The molecular formula C15H13BrO2 represents a variety of chemical structures, each with

potentially unique physical, chemical, and biological properties. This technical guide focuses on

two specific isomers: 2-bromo-1-(4-phenoxyphenyl)propan-1-one and Methyl 2-bromo-2,2-

diphenylacetate. Due to the limited availability of detailed experimental data for these specific

compounds, this guide will provide a comprehensive overview of their chemical structures and

IUPAC names, alongside general synthetic approaches. Furthermore, it will explore the

potential biological activities of these isomers by examining the known pharmacological profiles

of their parent compound classes: chalcones and diphenylacetates. This document aims to

serve as a foundational resource for researchers interested in the synthesis and potential

therapeutic applications of these and related molecules.

Chemical Structure and IUPAC Name
The two isomers of C15H13BrO2 discussed in this guide are:

1. 2-bromo-1-(4-phenoxyphenyl)propan-1-one

IUPAC Name: 2-bromo-1-(4-phenoxyphenyl)propan-1-one
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Chemical Structure:

SMILES: CC(Br)C(=O)c1ccc(cc1)Oc1ccccc1

InChI: InChI=1S/C15H13BrO2/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-

11H,1H3

InChIKey: GREFNWJIXOAHOJ-UHFFFAOYSA-N

2. Methyl 2-bromo-2,2-diphenylacetate

IUPAC Name: Methyl 2-bromo-2,2-diphenylacetate

CAS Number: 19774-76-2

Chemical Structure:

SMILES: COC(=O)C(Br)(c1ccccc1)c1ccccc1

InChI: InChI=1S/C15H13BrO2/c1-18-15(17)14(16,12-7-3-2-4-8-12)13-9-5-6-10-11-13/h2-

11H,1H3

InChIKey: YWYYJWHQKXJBSJ-UHFFFAOYSA-N

Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of these specific isomers are

not readily available in the public domain. However, based on general organic chemistry

principles and known reactions for similar compounds, the following synthetic strategies can be

proposed.

Synthesis of 2-bromo-1-(4-phenoxyphenyl)propan-1-one
This compound belongs to the chalcone family and can be synthesized through a multi-step

process. A plausible synthetic route involves the Friedel-Crafts acylation of diphenyl ether

followed by bromination.

Proposed Synthetic Workflow:
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Step 1: Friedel-Crafts Acylation

Step 2: Bromination

Diphenyl ether

1-(4-phenoxyphenyl)propan-1-one

Propanoyl chloride AlCl3 (Lewis acid)

1-(4-phenoxyphenyl)propan-1-one

2-bromo-1-(4-phenoxyphenyl)propan-1-one

Bromine (Br2) Acetic acid (solvent)

Click to download full resolution via product page

Figure 1: Proposed synthesis of 2-bromo-1-(4-phenoxyphenyl)propan-1-one.

General Experimental Protocol:

Friedel-Crafts Acylation: To a solution of diphenyl ether in a suitable solvent (e.g.,

dichloromethane), a Lewis acid such as aluminum chloride is added. Propanoyl chloride is

then added dropwise at a controlled temperature. The reaction mixture is stirred until

completion, followed by quenching with water and extraction of the product, 1-(4-

phenoxyphenyl)propan-1-one.

Bromination: The resulting ketone is dissolved in a solvent like acetic acid. Elemental

bromine is then added, and the reaction is stirred, often with gentle heating, to facilitate the

alpha-bromination of the ketone. The final product, 2-bromo-1-(4-phenoxyphenyl)propan-1-

one, is then isolated and purified, typically by recrystallization or column chromatography.

Synthesis of Methyl 2-bromo-2,2-diphenylacetate
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The synthesis of this diphenylacetate derivative can be envisioned starting from diphenylacetic

acid.

Proposed Synthetic Workflow:

Step 1: Fischer Esterification

Step 2: Bromination

Diphenylacetic acid

Methyl diphenylacetate

Methanol Sulfuric acid (catalyst)

Methyl diphenylacetate

Methyl 2-bromo-2,2-diphenylacetate

N-Bromosuccinimide (NBS) Radical initiator (e.g., AIBN)

Click to download full resolution via product page

Figure 2: Proposed synthesis of Methyl 2-bromo-2,2-diphenylacetate.

General Experimental Protocol:

Fischer Esterification: Diphenylacetic acid is refluxed in methanol with a catalytic amount of a

strong acid, such as sulfuric acid. The reaction is driven to completion by removing the water

formed. After the reaction, the excess methanol is removed, and the crude methyl

diphenylacetate is isolated.

Bromination: The methyl diphenylacetate is then subjected to bromination. A common

method for the bromination of such activated C-H bonds is by using N-bromosuccinimide
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(NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar

solvent like carbon tetrachloride. The reaction is typically initiated by heat or UV light. The

product, Methyl 2-bromo-2,2-diphenylacetate, is then purified from the reaction mixture.

Quantitative Data
Comprehensive and verified quantitative data for these specific isomers are scarce in publicly

accessible databases. The following tables summarize the available computed and limited

experimental data.

Table 1: Physicochemical Properties of C15H13BrO2 Isomers

Property
2-bromo-1-(4-
phenoxyphenyl)propan-1-
one

Methyl 2-bromo-2,2-
diphenylacetate

Molecular Weight 305.17 g/mol 305.17 g/mol

Monoisotopic Mass 304.0099 g/mol 304.0099 g/mol

XLogP3-AA 4.3 4.1

Hydrogen Bond Donor Count 0 0

Hydrogen Bond Acceptor

Count
2 2

Rotatable Bond Count 4 3

Data sourced from PubChem and other chemical databases. Values are computationally

predicted unless otherwise stated.

Table 2: Spectroscopic Data
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Isomer 1H NMR (Predicted) 13C NMR (Predicted)

2-bromo-1-(4-

phenoxyphenyl)propan-1-one

δ 7.9-7.0 (m, 9H, Ar-H), 5.3 (q,

1H, CH-Br), 1.9 (d, 3H, CH3)

δ 192 (C=O), 160-118 (Ar-C),

45 (CH-Br), 20 (CH3)

Methyl 2-bromo-2,2-

diphenylacetate

δ 7.5-7.2 (m, 10H, Ar-H), 3.8

(s, 3H, OCH3)

δ 170 (C=O), 140-128 (Ar-C),

65 (C-Br), 54 (OCH3)

Note: The spectroscopic data presented are estimations based on the chemical structures and

have not been experimentally verified for these specific compounds. Actual experimental

values may vary.

Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway involvement has been reported for 2-

bromo-1-(4-phenoxyphenyl)propan-1-one or Methyl 2-bromo-2,2-diphenylacetate, their

structural classes suggest potential pharmacological relevance.

Chalcones
2-bromo-1-(4-phenoxyphenyl)propan-1-one is a substituted chalcone. Chalcones are a well-

studied class of compounds with a broad spectrum of biological activities, including:

Anticancer: Many chalcone derivatives have demonstrated potent cytotoxic effects against

various cancer cell lines. Their mechanisms of action often involve the induction of

apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

Anti-inflammatory: Chalcones are known to inhibit key inflammatory mediators and enzymes,

such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial: A wide range of chalcones exhibit antibacterial, antifungal, and antiviral

properties.

Antioxidant: The phenolic and other structural features of certain chalcones contribute to

their ability to scavenge free radicals.

The introduction of a bromine atom and a phenoxy group to the chalcone scaffold may

modulate these activities, potentially leading to enhanced potency or altered selectivity.
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Diphenylacetate Derivatives
Methyl 2-bromo-2,2-diphenylacetate belongs to the class of diphenylacetate esters. Some

derivatives of diphenylacetic acid are known to exhibit biological activity, particularly affecting

the central nervous system. For example, some act as stimulants. The presence of a bromine

atom could influence the compound's lipophilicity and its ability to cross the blood-brain barrier,

potentially leading to novel CNS effects.

General Experimental Workflow for Biological Evaluation:

Compound Synthesis & Purification

In vitro Screening (e.g., enzyme assays, cell viability)

Hit Identification

Lead Optimization (Structure-Activity Relationship Studies)In vivo Studies (Animal Models)

Iterative Design

Preclinical Development
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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